![molecular formula C26H24FN3O3 B2506273 1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 1018125-05-7](/img/structure/B2506273.png)
1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their properties, synthesis, and potential applications in various fields such as medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related benzimidazole derivatives is well-documented. For instance, the synthesis of 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethylphenyl)]-2-pyrrolidinone involved alkylation of a related compound with ethyl chloroacetate in the presence of potassium carbonate, potassium hydroxide, and a catalytic amount of tetrabutylammonium iodide . This method could potentially be adapted for the synthesis of the compound by modifying the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole moiety, which is a fused ring system combining benzene and imidazole rings. The crystal structure of a related compound, 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, revealed a planar molecule except for the pyrrolidin ring, which adopts an envelope conformation . This information can be useful in predicting the conformational preferences of the compound .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical transformations. For example, the study of chemical transformations of 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethylphenyl)]-2-pyrrolidinone showed the possibility of synthesizing a wide range of 1,2-disubstituted benzimidazoles with different functional groups . This suggests that the compound may also be amenable to a variety of chemical reactions, which could be useful for further derivatization or functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific substituents. For example, a series of tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols displayed intense fluorescence with a large Stokes shift and high quantum yields, indicating potential applications as organic dyes . The photophysical properties of these compounds were influenced by the electronic features of the substituents. Similarly, the compound may exhibit unique photophysical properties that could be explored for various applications.
Relevant Case Studies
Case studies involving similar compounds have shown a range of biological activities. For instance, a non-ligand binding pocket antagonist of the androgen receptor was discovered using molecular topology techniques, which could serve as a lead for the development of new therapeutics . Additionally, thiazolopyrimidine derivatives exhibited significant anticancer activity against the U937 human histocytic lymphoma cell line, demonstrating the potential of such compounds in medicinal chemistry .
Applications De Recherche Scientifique
Poly(ADP-ribose) Polymerase (PARP) Inhibitors Development
1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is structurally related to a class of compounds used in developing potent PARP inhibitors. These inhibitors, such as (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), exhibit high potency against PARP-1 enzymes and show promise in cancer treatment, especially in breast cancer and melanoma models due to their ability to distribute into tumor tissue and cross the blood-brain barrier (Penning et al., 2010).
Chemical Transformations and Synthesis of Derivatives
The compound is used as a starting point for various chemical transformations. Research shows the possibility of synthesizing a wide range of 1,2-disubstituted benzimidazoles containing multiple fragments like hydrazone, pyrrole, pyrazole, and benzimidazole, demonstrating the compound's versatility in organic synthesis (Vaickelionienė et al., 2012).
Crystal Structure and Multicomponent Reactions
The compound is involved in the synthesis of complex molecules like 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, showcasing its utility in creating compounds with specific crystal structures for potential applications in material science or pharmaceuticals (Sharma et al., 2013).
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3/c27-19-7-6-8-20(14-19)29-15-18(13-25(29)32)26-28-23-11-4-5-12-24(23)30(26)16-21(31)17-33-22-9-2-1-3-10-22/h1-12,14,18,21,31H,13,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFLRJDLLHRWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

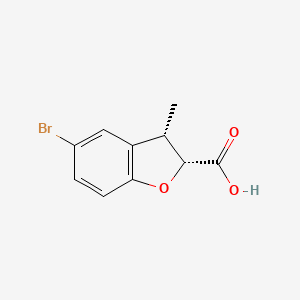
![1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2506193.png)
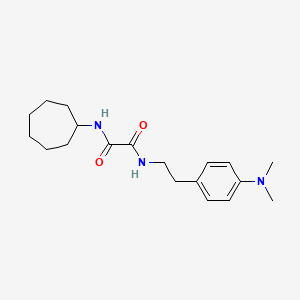
![1-Methyl-4-[[2-(naphthalen-1-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2506195.png)
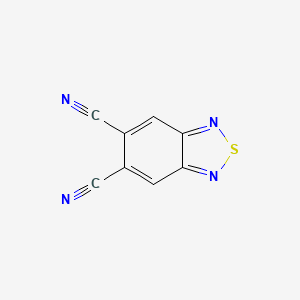
![3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2506199.png)


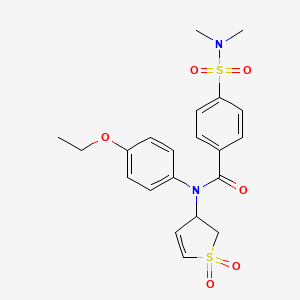
![4-tert-butyl-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2506207.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2506210.png)
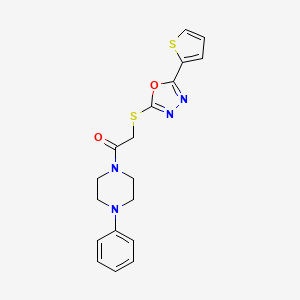
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2506213.png)